4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile
Overview
Description
1,3,5-Triazine derivatives are a class of compounds that have been investigated as biologically active small molecules . They exhibit various beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from cyanuric chloride by sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . Using microwave irradiation can yield the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives can be characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis
1,3,5-Triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Triazine Scaffold and Biological Significance
Triazine derivatives are an important class of heterocyclic compounds in medicinal chemistry due to their wide spectrum of biological activities. Triazines, including structures related to 4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile, have been evaluated for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and other activities. These compounds have shown potent pharmacological properties, making the triazine nucleus a core moiety for the development of future drugs (Verma, Sinha, & Bansal, 2019).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized by medicinal chemists to develop compounds for treating human diseases. This saturated scaffold's non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space and contribute to the stereochemistry of molecules, enhancing their biological profiles. Pyrrolidine derivatives, including those with additional functional groups like in the compound of interest, have shown selectivity toward various biological targets due to their structural features (Li Petri et al., 2021).
High-Nitrogen Azine Energetic Compounds
The application of high-nitrogen azine energetic materials, including triazine derivatives, has been explored for their potential in energy materials. These compounds' physical, chemical, sensitivity, thermal, and detonation properties have been studied, showing that azine energetic compounds can effectively improve the burning rate and reduce the characteristic signal in propellants, mixed explosives, and gas generators. This broad application prospect highlights the significance of the triazine structure in energetic materials (Yongjin & Shuhong, 2019).
Eco-Friendly Synthesis and Applications
The eco-friendly synthesis of 1,2,4-triazine derivatives, which share a structural resemblance with the compound , emphasizes the environmental concern in the synthesis of heterocyclic compounds. These derivatives are known for their abundance in scientific literature due to their versatile applications, ranging from medicinal to agricultural uses (Rani & Kumari, 2020).
Safety And Hazards
Future Directions
The field of 1,3,5-triazine derivatives is still an active area of research, with potential applications in various fields, including the production of herbicides and polymer photostabilisers . As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .
properties
IUPAC Name |
4-(3,5-difluoroanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N6/c15-9-5-10(16)7-11(6-9)18-13-19-12(8-17)20-14(21-13)22-3-1-2-4-22/h5-7H,1-4H2,(H,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAODYSRWNHSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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